Octadecanoic acid, 9-hydroxy-, methyl ester

Catalog No.
S16002562
CAS No.
2447-53-2
M.F
C19H38O3
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecanoic acid, 9-hydroxy-, methyl ester

CAS Number

2447-53-2

Product Name

Octadecanoic acid, 9-hydroxy-, methyl ester

IUPAC Name

methyl 9-hydroxyoctadecanoate

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3

InChI Key

QDFNTRIETZJNIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)OC)O

Octadecanoic acid, 9-hydroxy-, methyl ester, also known as methyl 9-hydroxyoctadecanoate, is a fatty acid methyl ester with the molecular formula C19H38O3C_{19}H_{38}O_3 and a molecular weight of approximately 314.5 g/mol. This compound features a long hydrocarbon chain typical of fatty acids, with a hydroxyl group at the ninth carbon position. The presence of this hydroxyl group significantly influences its physical and chemical properties, making it distinct among fatty acid esters.

The chemical reactivity of octadecanoic acid, 9-hydroxy-, methyl ester is characterized by its ability to undergo various reactions typical of esters and alcohols:

  • Esterification: The compound can react with carboxylic acids to form new esters through condensation reactions.
  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to regenerate the corresponding fatty acid and methanol.
  • Transesterification: It can react with other alcohols to form different fatty acid esters, a reaction commonly used in biodiesel production.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under appropriate conditions.

Octadecanoic acid, 9-hydroxy-, methyl ester exhibits several biological activities:

  • Antioxidant Properties: Studies have shown that this compound can act as an antioxidant, helping to neutralize free radicals and reduce oxidative stress in biological systems.
  • Anti-inflammatory Effects: It has been reported to possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity: Some research indicates that this compound may exhibit antimicrobial effects against certain pathogens.

The synthesis of octadecanoic acid, 9-hydroxy-, methyl ester can be achieved through several methods:

  • Direct Esterification: Reacting octadecanoic acid with methanol in the presence of an acid catalyst leads to the formation of the methyl ester.
  • Hydroxylation of Fatty Acids: Hydroxylation of oleic acid (or similar unsaturated fatty acids) using hydroxylating agents can yield the desired product.
  • Biotechnological Methods: Enzymatic processes using lipases can selectively catalyze the formation of this ester from fatty acids and methanol.

Octadecanoic acid, 9-hydroxy-, methyl ester has various applications across multiple fields:

  • Cosmetics and Personal Care Products: Due to its emollient properties, it is used in creams and lotions.
  • Food Industry: It may serve as a food additive or flavoring agent owing to its fatty acid profile.
  • Pharmaceuticals: Its biological activities make it a candidate for developing anti-inflammatory and antioxidant formulations.
  • Biodiesel Production: As a fatty acid methyl ester, it can be utilized in biodiesel synthesis.

Several compounds are structurally or functionally similar to octadecanoic acid, 9-hydroxy-, methyl ester. Here are some examples:

Compound NameMolecular FormulaUnique Features
Methyl oleateC19H36O2C_{19}H_{36}O_2Unsaturated fatty acid; lacks hydroxyl group
Methyl ricinoleateC19H36O3C_{19}H_{36}O_3Contains a hydroxyl group at the twelfth carbon
Methyl stearateC18H36O2C_{18}H_{36}O_2Saturated fatty acid; no unsaturation or hydroxyl
Methyl palmitoleateC16H30O2C_{16}H_{30}O_2Shorter carbon chain; unsaturated

Uniqueness

The uniqueness of octadecanoic acid, 9-hydroxy-, methyl ester lies in its combination of a long-chain structure with a hydroxyl group at the ninth position, which imparts specific biological activities and functional properties not found in other similar compounds. This structural feature allows for diverse applications in health and industry while also influencing its reactivity compared to its saturated or unsaturated counterparts.

XLogP3

6.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

314.28209507 g/mol

Monoisotopic Mass

314.28209507 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-15

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